molecular formula C12H12BrIO3 B10874631 (2E)-3-[5-bromo-3-iodo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid

(2E)-3-[5-bromo-3-iodo-2-(propan-2-yloxy)phenyl]prop-2-enoic acid

Cat. No.: B10874631
M. Wt: 411.03 g/mol
InChI Key: GDSTWLDMBVOAKB-ONEGZZNKSA-N
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Description

3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid is a halogenated phenylacrylic acid derivative This compound is characterized by the presence of bromine and iodine atoms on the phenyl ring, along with an isopropoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-bromo-3-iodo-2-isopropoxyphenyl)acrylic acid typically involves the halogenation of a phenylacrylic acid precursor. The process may include the following steps:

    Halogenation: Introduction of bromine and iodine atoms onto the phenyl ring using reagents such as bromine and iodine in the presence of a catalyst.

    Isopropoxylation: Introduction of the isopropoxy group through a nucleophilic substitution reaction using isopropyl alcohol and a suitable base.

    Acryloylation: Formation of the acrylic acid moiety through a reaction with acryloyl chloride in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale halogenation and isopropoxylation reactions, followed by purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different products.

    Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the halogen atoms are replaced with other groups.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Coupling Reactions: Palladium catalysts and organoboron reagents in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenylacrylic acids, while coupling reactions can produce biaryl compounds.

Scientific Research Applications

3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and in the development of new materials.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 3-(5-bromo-3-iodo-2-isopropoxyphenyl)acrylic acid involves its interaction with molecular targets through its functional groups. The bromine and iodine atoms can participate in halogen bonding, while the isopropoxy and acrylic acid moieties can interact with various enzymes and receptors. These interactions can modulate biological pathways and exert specific effects.

Comparison with Similar Compounds

Similar Compounds

    3-Bromo-5-iodobenzoic acid: A halogenated benzoic acid with similar halogenation but lacking the isopropoxy and acrylic acid groups.

    3-Bromo-2-isopropoxy-5-formylphenylboronic acid: Contains similar halogenation and isopropoxy groups but has a formyl group instead of an acrylic acid moiety.

    3-Bromo-5-iodopyridine: A halogenated pyridine with similar halogenation but a different heterocyclic structure.

Uniqueness

3-(5-Bromo-3-iodo-2-isopropoxyphenyl)acrylic acid is unique due to the combination of bromine, iodine, isopropoxy, and acrylic acid groups on a single phenyl ring. This unique structure allows it to participate in a wide range of chemical reactions and makes it a valuable compound for various scientific research applications.

Properties

Molecular Formula

C12H12BrIO3

Molecular Weight

411.03 g/mol

IUPAC Name

(E)-3-(5-bromo-3-iodo-2-propan-2-yloxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C12H12BrIO3/c1-7(2)17-12-8(3-4-11(15)16)5-9(13)6-10(12)14/h3-7H,1-2H3,(H,15,16)/b4-3+

InChI Key

GDSTWLDMBVOAKB-ONEGZZNKSA-N

Isomeric SMILES

CC(C)OC1=C(C=C(C=C1I)Br)/C=C/C(=O)O

Canonical SMILES

CC(C)OC1=C(C=C(C=C1I)Br)C=CC(=O)O

Origin of Product

United States

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